molecular formula C19H18O10 B8072570 1,3,7-Trihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]xanthen-9-one

1,3,7-Trihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]xanthen-9-one

Cat. No.: B8072570
M. Wt: 406.3 g/mol
InChI Key: JUZGXATTXYZBGK-UHFFFAOYSA-N
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Description

1,3,7-Trihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]xanthen-9-one is a xanthone glycoside characterized by hydroxyl groups at positions 1, 3, and 7 of the xanthone core and a glucopyranosyl moiety at position 4. Xanthones are a class of polyphenolic compounds with a dibenzo-γ-pyrone scaffold, known for diverse biological activities, including antioxidant, antimicrobial, and enzyme-inhibitory properties.

Properties

IUPAC Name

1,3,7-trihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]xanthen-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O10/c20-5-11-15(25)16(26)17(27)19(29-11)13-9(23)4-8(22)12-14(24)7-3-6(21)1-2-10(7)28-18(12)13/h1-4,11,15-17,19-23,25-27H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUZGXATTXYZBGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Maceration and Soxhlet Extraction

Maceration involves soaking plant material in ethanol-water (8:2 v/v) at 25°C for 24 hours, yielding 2.1–3.5 g extract per 10 g sample depending on the mango variety. Soxhlet extraction with hexane at 60°C for 8 hours achieves partial isolation but requires 200 mL solvent per 10 g sample, making it less efficient.

Ethanol-Water Partitioning

A patented method uses ethanol-water (7:3–8:2 v/v) at 60°C for 1–3 hours, followed by filtration and concentration to a relative density of 1.13–1.15. This step recovers ~80% of crude mangiferin, which is then partitioned with ethyl acetate or butyl acetate to remove lipophilic impurities.

Advanced Extraction Technologies

Ultrasound-Assisted Extraction (UAE)

UAE with ethanol-water (8:2 v/v) at 40 kHz for 30 minutes outperforms conventional methods, yielding 3.5 g extract per 10 g mango bark. The mechanoacoustic effects of ultrasound enhance cell wall disruption, increasing mangiferin recovery by 40% compared to maceration.

Table 1: Mangiferin Yields by Extraction Method

MethodSolvent RatioTimeYield (g/10 g sample)
MacerationEthanol:H2O 8:224 h2.1–2.2
SoxhletHexane8 h1.7–1.9
UAEEthanol:H2O 8:230 min3.5
MicrowaveEthanol:H2O 8:21 min1.8–2.25

Data adapted from Ruiz-Montañez et al. (2019).

Microwave-Assisted Extraction (MAE)

MAE at 600 W for 1 minute (30-second pulses) achieves rapid heating, though yields (1.8–2.25 g/10 g) lag behind UAE due to potential thermal degradation.

Purification and Crystallization

Acid Precipitation

Post-extraction, concentrated aqueous phases are adjusted to pH 1–3 using HCl or H2SO4, precipitating mangiferin at 60°C with a relative density of 1.20–1.25. This step removes polysaccharides and proteins, achieving 85–90% purity.

Resin Chromatography

Amberlite XAD7HP and Sepabeads SP825L resins selectively adsorb mangiferin from ethanolic solutions. Elution with ethanol-water (5:5 v/v) followed by ethyl acetate washing yields 98% pure product.

Recrystallization

Crude mangiferin is recrystallized from acetone-water (5:5–7:3 v/v), producing needle-like crystals with ≥99% purity. The process involves dissolving 1 g crude product in 10 mL solvent at 60°C, followed by cooling to 4°C for 12 hours.

Preparative-Scale Production

Industrial-Scale UAE

Processing 200 g mango bark with UAE (30 kHz, 500 W) in 2 L ethanol-water (8:2 v/v) yields 2.89 g mangiferin (1.45% w/w). The method reduces solvent use by 50% compared to batch maceration.

Continuous-Flow Extraction

The patent CN102408415B describes a continuous system combining ethanol-water extraction (70°C, 2 h) with in-line pH adjustment and crystallization, achieving a throughput of 10 kg/h.

Table 2: Scalability of Mangiferin Production

ScaleMethodInput MaterialMangiferin OutputPurity
Lab (10 g)UAEMango bark0.112 g98%
Pilot (200 g)UAEMango bark2.89 g99%
Industrial (10 kg/h)Continuous-flowMango bark145 g/h99.5%

Data synthesized from.

Analytical Validation

High-performance liquid chromatography (HPLC) with C18 columns (5 µm, 250 × 4.6 mm) and UV detection at 258 nm remains the gold standard for quantifying mangiferin. Mobile phases typically use methanol-water (55:45 v/v) at 1 mL/min, with retention times of 6.8–7.2 minutes.

Challenges and Optimization Strategies

Solvent Selection

Ethanol-water mixtures (7:3–8:2 v/v) optimize mangiferin solubility (32.7 mg/mL at 25°C) while minimizing co-extraction of chlorophylls. Hexane pre-washing reduces lipid interference by 60%.

Thermal Stability

Mangiferin degrades above 80°C, necessitating strict temperature control during microwave and rotary evaporation steps. UAE maintains temperatures below 40°C, preserving structural integrity .

Chemical Reactions Analysis

Types of Reactions

Mangiferin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted mangiferin compounds, each with distinct pharmacological properties .

Scientific Research Applications

Structural Representation

The compound's complex structure includes multiple hydroxyl groups which contribute to its bioactivity and solubility characteristics.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress linked to various diseases such as cancer and cardiovascular conditions. Studies have shown that the compound can scavenge free radicals effectively, thus protecting cellular components from oxidative damage.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential therapeutic benefits in treating inflammatory diseases, including arthritis and other chronic inflammatory conditions.

Antimicrobial Properties

Several studies have highlighted the antimicrobial activity of this compound against various pathogens, including bacteria and fungi. Its mechanism appears to involve disrupting microbial cell membranes and inhibiting biofilm formation, making it a candidate for developing new antimicrobial agents.

Neuroprotective Effects

Research into neuroprotection has revealed that this compound may protect neuronal cells from apoptosis induced by oxidative stress. Its potential application in neurodegenerative diseases like Alzheimer's is being explored due to its ability to enhance cognitive function in animal models.

Anticancer Potential

Preliminary studies indicate that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Various mechanisms are proposed, including modulation of signaling pathways involved in cell proliferation and survival.

Case Study 1: Antioxidant Efficacy

A study conducted by Zhang et al. (2023) demonstrated that the compound significantly reduced oxidative stress markers in human cell lines exposed to hydrogen peroxide. The results indicated a dose-dependent response with a notable increase in the expression of antioxidant enzymes.

Case Study 2: Anti-inflammatory Mechanism

In a clinical trial by Lee et al. (2024), patients with rheumatoid arthritis showed improvement in inflammatory markers after supplementation with this compound over eight weeks. The trial concluded that the compound effectively reduced joint swelling and pain.

Case Study 3: Antimicrobial Activity

Research published by Smith et al. (2022) evaluated the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli. The findings revealed significant inhibition of bacterial growth at low concentrations, suggesting its potential as a natural preservative in food products.

Mechanism of Action

Mangiferin exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Xanthone Derivatives

Structural Comparison

Key structural differences among xanthones influence their bioactivity. A comparative analysis is provided below:

Compound Name Hydroxyl Positions Glycosylation Position Additional Substituents Molecular Formula
1,3,7-Trihydroxy-4-[glucosyl]xanthen-9-one (Target) 1, 3, 7 4 None C₂₀H₂₀O₁₁
Mangiferin (1,3,6,7-Tetrahydroxy-2-[glucosyl]xanthen-9-one) 1, 3, 6, 7 2 None C₁₉H₁₈O₁₁
1,3,6-Trihydroxy-5-methoxy-2-[glucosyl]xanthen-9-one 1, 3, 6 2 5-OCH₃ C₂₁H₂₂O₁₂
3,6-Dihydroxy-xanthen-9-one 3, 6 None None C₁₃H₈O₄

Key Observations :

  • The target compound is distinct in its 1,3,7-trihydroxy pattern and C4 glycosylation , contrasting with mangiferin’s 1,3,6,7-hydroxylation and C2 glycosylation.
Pharmacological Activity
2.2.1 Enzyme Inhibition and Molecular Docking
  • Mangiferin : Exhibits acetylcholinesterase (AChE) inhibition (IC₅₀: 55.42 µg/mL) and 5-lipoxygenase (5-LOX) inhibition (IC₅₀: 2.28 µg/mL), with antioxidant activity (DPPH IC₅₀: 18.50 µg/mL) .
2.2.2 Antifungal Activity
  • The 1,3,6-trihydroxy-5-methoxy analog outperformed ketoconazole in silico, highlighting the importance of C2 glycosylation and methoxy groups in CYP450 inhibition .
  • Mangiferin’s lack of a methoxy group may reduce its antifungal efficacy compared to methoxylated derivatives.

Biological Activity

1,3,7-Trihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]xanthen-9-one is a polyphenolic compound belonging to the xanthone family. Its complex structure suggests potential biological activities that have been the focus of various studies. This article reviews the biological activity of this compound, including its antioxidant, anti-inflammatory, and anticancer properties, supported by case studies and research findings.

Chemical Structure

The compound's chemical formula is C19H18O11C_{19}H_{18}O_{11} and it features multiple hydroxyl groups that contribute to its biological activity. The structure can be represented as follows:

1 3 7 Trihydroxy 4 3 4 5 trihydroxy 6 hydroxymethyl oxan 2 yl xanthen 9 one\text{1 3 7 Trihydroxy 4 3 4 5 trihydroxy 6 hydroxymethyl oxan 2 yl xanthen 9 one}

1. Antioxidant Activity

Numerous studies have reported the antioxidant properties of xanthones. The presence of multiple hydroxyl groups in 1,3,7-trihydroxyxanthone enhances its ability to scavenge free radicals. For instance:

  • Case Study : A study conducted on various xanthones demonstrated that 1,3,7-trihydroxyxanthone exhibited significant free radical scavenging activity comparable to well-known antioxidants like ascorbic acid .

2. Anti-inflammatory Properties

The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines.

  • Research Findings : In vitro studies indicated that 1,3,7-trihydroxyxanthone effectively inhibited the expression of COX-2 and iNOS in macrophages stimulated by lipopolysaccharides (LPS), suggesting a mechanism for its anti-inflammatory effects .

3. Anticancer Effects

The anticancer potential of this compound has been explored in various cancer cell lines.

  • Case Study : Research published in a peer-reviewed journal highlighted that 1,3,7-trihydroxyxanthone induced apoptosis in human breast cancer cells (MCF-7) via the mitochondrial pathway. The study reported a significant decrease in cell viability at concentrations above 20 µM .

Data Table: Summary of Biological Activities

Activity Mechanism Source/Study
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of COX-2 and iNOS
AnticancerInduction of apoptosis in MCF-7 cells

Discussion

The biological activity of this compound is largely attributed to its structural features that allow for strong interactions with reactive species and cellular targets. The compound's ability to modulate inflammatory pathways and induce cancer cell death positions it as a potential candidate for therapeutic applications.

Q & A

Q. What synthetic strategies are employed for xanthen-9-one derivatives, and how can they inform the synthesis of this compound?

Xanthen-9-ones are typically synthesized via cyclization of phenolic precursors or functionalization of preformed xanthene scaffolds. For example:

  • Stepwise redox cycling using pyrrole intermediates enables efficient synthesis of substituted xanthen-9-ones (e.g., 3,6-bis(dimethylamino)-9H-xanthen-9-one) with high yields .
  • Alkylation or substitution reactions on hydroxylated xanthen-9-one cores (e.g., 1-hydroxy-3-O-substituted derivatives) are performed using brominated alkanes or alkenes under basic conditions, achieving yields of 70–82% .
  • Fluorescent derivatives (e.g., Tokyo Green) are synthesized via aromatic substitution at the C9 position for sensor applications .

Methodological Insight: For the target compound, glycosylation of the xanthen-9-one core at the C4 position (via oxan-2-yl substitution) may require protecting group strategies to preserve hydroxyl functionalities during synthesis.

Q. How is structural characterization of polyhydroxylated xanthen-9-ones performed?

Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^13C NMR identify substitution patterns and glycosidic linkages. For example, the oxan-2-yl group’s hydroxymethyl signal appears at δ 3.2–4.5 ppm in DMSO-d6_6 .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C19_{19}H18_{18}O12_{12} for the target compound) and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemistry, as demonstrated for 9-(2-hydroxy-6-oxocyclohex-1-en-1-yl)xanthen-9-one derivatives .

Q. What pharmacological activities have been reported for structurally similar xanthen-9-ones?

Activity Example Compound Key Findings Reference
Antioxidant Mangiferin (target compound)IC50_{50}: 11.70–18.50 µg/mL (DPPH, FRAP assays)
AChE Inhibition MangiferinIC50_{50}: 55.42 µg/mL (acetylcholinesterase inhibition)
Anti-inflammatory Non-specific COX inhibitors70–90% inhibition of COX-1/COX-2 at 10 µM
Antiplatelet 19-(4'-dimethylaminophenyl) derivative80% inhibition of platelet aggregation at 100 µM

Advanced Research Questions

Q. How does the multi-target activity of this compound (e.g., mangiferin) inform experimental design in neurodegenerative disease models?

Mangiferin’s polypharmacology involves:

  • Neuroprotection : Reduces β-amyloid-induced neurotoxicity in Neuro 2A cells (59.79% viability at 100 µM) .
  • 5-LOX inhibition : IC50_{50} = 2.28 µg/mL, suggesting anti-inflammatory synergy .
  • In vivo validation : Reverses scopolamine-induced memory impairment in rats (100 mg/kg, p.o.) via Morris water maze tests .

Methodological Considerations:

  • Use orthogonal assays (e.g., ELISA for COX inhibition, fluorometric AChE assays) to validate multi-target effects.
  • Optimize dosing regimens to balance bioavailability and off-target effects.

Q. What analytical challenges arise in quantifying hydroxylated xanthen-9-ones in biological matrices?

  • Solubility limitations : The compound’s polar hydroxyl groups reduce solubility in non-polar solvents (e.g., PBS: insoluble; DMSO: 2 mg/mL) .
  • Chromatographic separation : Reverse-phase HPLC with C18 columns and acidic mobile phases (0.1% formic acid) improves peak resolution .
  • Sensitivity : LC-MS/MS with negative ion mode enhances detection limits for polyhydroxylated analogs .

Q. How can contradictory data on xanthen-9-one bioactivity be reconciled?

Discrepancies in reported activities (e.g., COX-1 vs. COX-2 selectivity) may stem from:

  • Assay variability : Cell-free vs. cell-based models (e.g., isolated enzyme vs. whole-blood assays) .
  • Structural nuances : Substitution at C3/C6 (e.g., methoxy vs. hydroxyl groups) alters electron distribution and binding affinity .
  • Species-specific responses : Antiplatelet activity varies between human and murine models due to receptor heterogeneity .

Resolution Strategy:

  • Conduct structure-activity relationship (SAR) studies with standardized assays.
  • Validate findings in multiple models (e.g., primary cells, transgenic animals).

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